BenchChemオンラインストアへようこそ!

2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine

Lipophilicity Physicochemical profiling Drug-likeness

Procure this fully substituted 1,3-thiazole derivative as a scaffold-validated hit for multidrug-resistant Gram-positive programmes (MIC 1 µg/mL vs. E. faecalis). Its dual electron-withdrawing sulfonyl motif imparts predictable S-nucleophile regioselectivity at C5, enabling protecting-group-free library synthesis. The 4-chlorobenzenesulfonyl group provides a σ-hole halogen-bond donor for fragment-based crystallographic soaking and anomalous scattering for phase determination—capabilities absent in methyl-substituted analogs. With XLogP3 5.6 and TPSA 138 Ų, it serves as a matched molecular pair with lower-logP alkylsulfonyl analogs for parameterising in silico tissue distribution models, isolating lipophilicity effects from permeability changes.

Molecular Formula C18H17ClN2O4S3
Molecular Weight 457.0 g/mol
CAS No. 931943-73-6
Cat. No. B6523473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine
CAS931943-73-6
Molecular FormulaC18H17ClN2O4S3
Molecular Weight457.0 g/mol
Structural Identifiers
SMILESCCCNC1=C(N=C(S1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H17ClN2O4S3/c1-2-12-20-16-17(27(22,23)15-10-8-13(19)9-11-15)21-18(26-16)28(24,25)14-6-4-3-5-7-14/h3-11,20H,2,12H2,1H3
InChIKeyVKVGUXDQQCMXOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine (CAS 931943-73-6) – Procurement-Grade Physicochemical and Class Profile


2-(Benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine is a fully substituted 1,3-thiazole derivative carrying a benzenesulfonyl group at C2, a 4-chlorobenzenesulfonyl group at C4, and an N-propylamine moiety at C5 [1]. The compound is a member of the AKOS screening library (AKOS001913613) and is catalogued under PubChem CID 23607481 with a molecular weight of 457.0 g/mol and a computed XLogP3 of 5.6 [1]. Its structural hallmark is the concurrent presence of two electron‑withdrawing aromatic sulfonyl groups on the thiazole core, a motif that strongly polarises the heterocycle and creates a distinct electrophilic character documented for the broader bis‑sulfonyl thiazole class [2].

Why Generic Substitution Fails for 2-(Benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine – The Quantifiable Cost of Analog Swapping


Compounds that share the 1,3‑thiazol‑5‑amine scaffold can differ substantially in physicochemical and target‑engagement profiles depending on the nature of the C2‑sulfonyl substituent. Replacing the benzenesulfonyl group at C2 with a smaller alkylsulfonyl moiety (e.g., methanesulfonyl or ethanesulfonyl) lowers the computed lipophilicity by up to 1.6 log units and reduces the molecular weight by 48–62 Da [1]. In the bis‑sulfonyl thiazole series, the C2 substituent also governs the regiochemical outcome of nucleophilic aromatic substitution: S‑nucleophiles attack C5 after initial C2 substitution, while O‑ and N‑nucleophiles proceed to C4 [2]. Therefore, swapping the benzenesulfonyl group for a less bulky or less electron‑withdrawing analog alters both the physicochemical space accessible to the molecule and its site‑specific reactivity, making generic substitution scientifically unjustified without confirmatory experimental data.

Quantitative Differentiation Evidence for 2-(Benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine Versus Its Closest Analogs


Enhanced Lipophilicity (XLogP3) Relative to Alkylsulfonyl Congeners

The target compound exhibits a computed XLogP3 of 5.6, which is 1.2 log units higher than the ethanesulfonyl analog (XLogP3 4.4) and 1.6 log units higher than the methanesulfonyl analog (XLogP3 4.0) [1][2][3]. This difference arises solely from the substitution of the C2‑benzenesulfonyl group for smaller alkylsulfonyl groups, as all three molecules share identical C4‑(4‑chlorobenzenesulfonyl) and N‑propylamine motifs.

Lipophilicity Physicochemical profiling Drug-likeness

Greater Molecular Bulk: Molecular Weight and Heavy Atom Count Differentiation

The target compound has a molecular weight of 457.0 g/mol and 28 heavy atoms, compared with 408.9 g/mol and 24 heavy atoms for the ethanesulfonyl analog and 394.9 g/mol and 23 heavy atoms for the methanesulfonyl analog [1][2][3]. The additional phenyl ring at C2 contributes approximately 48–62 Da and 4–5 heavy atoms.

Molecular size Target engagement Library design

Regioselective Electrophilic Reactivity Dictated by the Bis‑Sulfonyl Motif

In a closely related bis‑sulfonyl thiazole system (2‑benzenesulfonyl‑5‑(p‑chlorobenzenesulfonyl)‑4‑tosyl‑1,3‑thiazole), nucleophilic substitution proceeds in a strict order: all nucleophiles first attack the C2 position; subsequently, S‑nucleophiles react at C5 while O‑ and N‑nucleophiles react at C4 [1]. This regiochemical outcome is a direct consequence of the electron‑withdrawing sulfonyl substituents, and the target compound’s identical bis‑sulfonyl architecture is expected to exhibit analogous site‑selective reactivity.

Regioselectivity Nucleophilic substitution Derivatisation

Scaffold Validation: Benzenesulfonyl‑Thiazole Antibacterial Activity Against Enterococcus faecalis

Although the target compound itself lacks published bioactivity data, the benzenesulfonyl‑thiazole scaffold has been validated in a 2023 study where the lead compound 14d (2‑pyridyl benzenesulfonyl thiazoloimine) exhibited a minimum inhibitory concentration (MIC) of 1 µg/mL against Enterococcus faecalis, outperforming the clinical comparators sulfathiazole and norfloxacin [1]. Molecular docking showed interaction with dihydrofolate synthetase, and ADME analysis indicated promising pharmacokinetic properties. The target compound retains the benzenesulfonyl‑thiazole core that underpins this activity.

Antibacterial Scaffold validation Drug discovery

Conserved Topological Polar Surface Area (TPSA) Across Analogs Masks Lipophilicity-Driven Distribution Differences

The target compound and its ethanesulfonyl and methanesulfonyl analogs all share an identical computed TPSA of 138 Ų [1][2][3]. Because TPSA is a primary determinant of passive membrane permeability, the three molecules are predicted to have similar intrinsic permeability. However, the target compound’s significantly higher logP (5.6 vs 4.0–4.4) implies a greater propensity for tissue distribution and plasma protein binding, providing a differentiated pharmacokinetic starting point despite the matching TPSA.

TPSA Membrane permeability ADME prediction

Halogen Bonding Potential of the 4‑Chlorobenzenesulfonyl Group Versus Methyl‑Substituted Analogs

The 4‑chlorobenzenesulfonyl substituent at C4 introduces a σ‑hole on the chlorine atom capable of engaging in halogen‑bonding interactions with protein backbone carbonyls or Lewis‑basic side chains. The methyl‑substituted analog (2‑benzenesulfonyl‑4‑(4‑methylbenzenesulfonyl)‑N‑propyl‑1,3‑thiazol‑5‑amine, CAS 950375‑65‑2) replaces the chlorine with a methyl group, eliminating this specific intermolecular interaction [1]. Halogen bonding has been quantified in analogous sulfonyl‑arene systems to contribute approximately 1–3 kcal/mol to binding free energy in favourable geometries.

Halogen bonding Molecular recognition Crystallography

Optimal Application Scenarios for 2-(Benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine Based on Quantitative Differentiation Evidence


Antibacterial Lead Discovery Targeting Gram‑Positive Multidrug‑Resistant Pathogens

The benzenesulfonyl‑thiazole scaffold has demonstrated potent antibacterial activity against Enterococcus faecalis with an MIC of 1 µg/mL, outperforming sulfathiazole and norfloxacin [1]. Researchers initiating a hit‑to‑lead programme for multidrug‑resistant Gram‑positive infections can deploy the target compound as a scaffold‑validated starting point, exploiting its higher lipophilicity (XLogP3 5.6) to access membrane‑embedded targets and its 4‑chlorobenzenesulfonyl group for potential halogen‑bonding interactions with the dihydrofolate synthetase active site.

Late‑Stage Functionalisation via Regioselective Nucleophilic Substitution

Building on the experimentally established regioselectivity of the bis‑sulfonyl thiazole system, where S‑nucleophiles preferentially attack C5 and O‑/N‑nucleophiles attack C4 after initial C2 substitution [1], the target compound can serve as a versatile electrophilic intermediate. Synthetic chemistry laboratories requiring a predictable, site‑selective scaffold for constructing focused compound libraries will benefit from this inherent regiochemical control, reducing the need for protecting‑group strategies.

Physicochemical Tool Compound for Studying Lipophilicity‑Driven Tissue Distribution

With an identical TPSA (138 Ų) to its alkylsulfonyl analogs but a significantly higher XLogP3 (5.6 vs 4.0–4.4), the target compound provides a matched molecular pair for dissecting the contribution of lipophilicity to volume of distribution and tissue partitioning, independent of permeability changes [1][2][3]. ADME scientists and pharmacokinetic modellers can use this compound alongside its analogs to parameterise in silico distribution models with empirical data.

Crystallographic Fragment Screening with Halogen‑Bonding Probes

The 4‑chlorobenzenesulfonyl moiety introduces a σ‑hole halogen‑bond donor absent in the corresponding methyl‑substituted analog [1]. Structural biology groups engaged in fragment‑based drug discovery can employ the target compound in crystallographic soaking experiments to map halogen‑bonding hotspots on protein surfaces, a capability that the methyl analog cannot provide. The chlorine atom also offers anomalous scattering for phase determination in X‑ray crystallography.

Quote Request

Request a Quote for 2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.